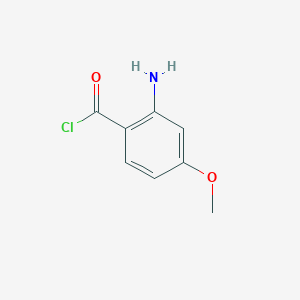

2-Amino-4-methoxybenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H8ClNO2 . It is a derivative of benzoyl chloride, featuring an amino group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxybenzoyl chloride typically involves the chlorination of 2-Amino-4-methoxybenzoic acid. This reaction is commonly carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-Amino-4-methoxybenzoic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

Condensation Reactions: These reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

2-Amino-4-methoxybenzoyl chloride is utilized in the synthesis of various anticancer agents. For instance, derivatives synthesized from this compound have shown promising antiproliferative activity against melanoma and prostate cancer cells. Structural modifications have enhanced their efficacy, with some compounds exhibiting activity in the low nanomolar range compared to earlier series of compounds .

Mechanism of Action

The mechanism by which these compounds exert anticancer effects often involves the inhibition of tubulin polymerization, which is crucial for cell division. This action disrupts the mitotic spindle formation, leading to apoptosis in cancer cells .

Organic Synthesis

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds through radical reactions. It can react with thiocyanates to yield isothiocyanate derivatives via nucleophilic addition-elimination mechanisms. This reaction pathway is essential for developing new materials with specific properties .

Synthesis of Bioactive Compounds

Notably, this compound has been employed in the total synthesis of bioactive compounds such as echinoside A and salinosporamide A, which possess significant biological activities . The ability to modify this compound allows chemists to explore a wide range of derivatives with tailored biological properties.

Materials Science

Organic Light-Emitting Diodes (OLEDs)

In materials science, this compound has been incorporated into indium tin oxide (ITO) as a cathode material for organic light-emitting diodes (OLEDs). This application highlights its role in developing advanced electronic materials that are essential for modern display technologies .

Data Table: Applications Overview

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent synthesis | Enhanced antiproliferative activity against cancer |

| Organic Synthesis | Heterocyclic compound synthesis | Formation of isothiocyanate derivatives |

| Materials Science | Cathode material for OLEDs | Improved performance in electronic devices |

| Bioactive Compound Synthesis | Total synthesis of echinoside A and salinosporamide A | Significant biological activity observed |

Case Studies

-

Anticancer Activity Study

A study involving the structural modification of this compound derivatives demonstrated that certain modifications significantly increased their potency against melanoma cells compared to their parent compounds. The research established a clear structure-activity relationship that guided further development . -

Synthesis Methodology Optimization

Research focusing on optimizing the synthesis process for 4-substituted methoxybenzoyl derivatives indicated that varying reaction parameters could lead to higher yields and purity levels. This optimization is crucial for industrial applications where efficiency and cost-effectiveness are paramount . -

Material Property Enhancement

Incorporating this compound into ITO layers improved the electrical characteristics of OLEDs, leading to brighter displays and longer lifespans for devices utilizing this technology .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with amino groups in proteins or other biomolecules, leading to modifications that can alter their function or activity.

Comparación Con Compuestos Similares

4-Methoxybenzoyl chloride: Lacks the amino group, making it less reactive towards certain nucleophiles.

2-Amino-5-methoxybenzoyl chloride: Similar structure but with the methoxy group at a different position, leading to different reactivity and applications.

2-Amino-4-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a methoxy group, resulting in different chemical properties and reactivity.

Uniqueness: 2-Amino-4-methoxybenzoyl chloride is unique due to the presence of both an amino and a methoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.

Actividad Biológica

2-Amino-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoyl chloride, characterized by the presence of an amino group at the second position and a methoxy group at the fourth position on the benzene ring. This compound exhibits significant biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The synthesis of this compound typically involves the chlorination of 2-Amino-4-methoxybenzoic acid using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing to ensure complete conversion to the acyl chloride. This compound is known for its reactivity, particularly in nucleophilic substitution reactions, where it can react with amines, alcohols, and thiols to form various derivatives including amides and esters.

The primary mechanism of action for this compound involves its role as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can alter the function or activity of biomolecules such as proteins. This reactivity is crucial in drug development, where modifications to biomolecules can lead to enhanced therapeutic effects.

Biological Applications

This compound has been utilized in various biological contexts:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs that target specific biological pathways. For example, it has been used in studies focusing on sigma receptors, which are implicated in numerous physiological processes .

- Antiparasitic Activity : Research has indicated that compounds derived from this compound exhibit antiparasitic properties. For instance, modifications to its structure have led to compounds that show efficacy against malaria parasites by inhibiting specific enzyme activities essential for parasite survival .

- Cancer Research : Derivatives have been investigated for their potential in cancer therapies. Studies have shown that certain analogs can inhibit growth in pancreatic cancer cell lines, highlighting their potential role in oncology .

Case Studies and Research Findings

A systematic exploration of substituted diamines, including those derived from this compound, revealed significant insights into their binding affinities and biological activities. These studies often focus on optimizing chemical structures to enhance solubility and metabolic stability while maintaining or improving biological efficacy .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino-4-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWDTSVPNQEOAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.